molecular formula C23H18F2N2O5 B3616687 1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No. B3616687
M. Wt: 440.4 g/mol
InChI Key: ICQZPCGLVUVMJC-UHFFFAOYSA-N
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Description

The compound “1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a heterocyclic compound containing a ring structure made up of 1,4-naphthyridine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxalinone core, with various substituents attached to it. These include a 2,6-difluorobenzyl group attached via an ether linkage, and a 3,4-dimethoxyphenyl group directly attached to the quinoxalinone core .


Chemical Reactions Analysis

Quinoxalinones can undergo a variety of chemical reactions, depending on the nature of their substituents and reaction conditions. They can participate in reactions such as alkylation, acylation, halogenation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. Some general properties of quinoxalinones include moderate to high stability, and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of quinoxalinone derivatives can vary widely, depending on their structure and the biological target they interact with. Some quinoxalinones have been found to have antimicrobial, anticancer, and anti-inflammatory activities .

Future Directions

The study of quinoxalinone derivatives is a vibrant field of research, given their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

1-[(2,6-difluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O5/c1-30-20-11-10-14(12-21(20)31-2)22-23(28)27(19-9-4-3-8-18(19)26(22)29)32-13-15-16(24)6-5-7-17(15)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQZPCGLVUVMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=C(C=CC=C4F)F)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
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1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
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1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
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1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
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1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
Reactant of Route 6
1-[(2,6-difluorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide

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